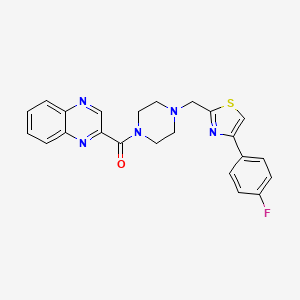

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone

Description

Properties

IUPAC Name |

[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5OS/c24-17-7-5-16(6-8-17)21-15-31-22(27-21)14-28-9-11-29(12-10-28)23(30)20-13-25-18-3-1-2-4-19(18)26-20/h1-8,13,15H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQRHURVZLPBRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=NC5=CC=CC=C5N=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Fluorophenyl Group: The 4-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

Formation of the Piperazine Ring: Piperazine is often synthesized by the cyclization of ethylenediamine with dihaloalkanes.

Coupling with Quinoxaline: The final step involves the coupling of the thiazole-piperazine intermediate with quinoxaline-2-carboxylic acid under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine-thiazole segment facilitates nucleophilic substitution at the thiazole C-2 position (adjacent to the sulfur atom). For example, reaction with heterocyclic amines under basic conditions (e.g., K₂CO₃) can yield derivatives with modified bioactivity .

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Substitution at thiazole C-2 | Heterocyclic amines, K₂CO₃, DMF, 80°C | Formation of amine-linked thiazole derivatives |

Coupling Reactions Involving the Quinoxaline Moiety

The quinoxalin-2-yl group participates in Suzuki-Miyaura cross-coupling reactions. The presence of halogens (e.g., Cl, Br) at the quinoxaline ring’s C-3 position enables palladium-catalyzed coupling with aryl boronic acids .

| Reaction | Catalyst/Base | Yield |

|---|---|---|

| C-3 functionalization | Pd(PPh₃)₄, Na₂CO₃, DME, reflux | 60–85% |

Methanone Bridge Formation

The central methanone bridge (linking piperazine and quinoxaline) is synthesized via Friedel-Crafts acylation or acid-catalyzed condensation . For instance:

- Reaction of 1-(piperazin-1-yl)ethanone with quinoxaline-2-carbonyl chloride in the presence of AlCl₃ forms the methanone bond .

| Reaction | Conditions | Key Byproducts |

|---|---|---|

| Acylation of quinoxaline | AlCl₃, CH₂Cl₂, 0°C → RT | Isomeric quinoxaline derivatives |

Fluorophenyl Modifications

The 4-fluorophenyl group undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) under controlled conditions. Halogenation at the para-position enhances electron-withdrawing effects, influencing reactivity .

Piperazine Ring Functionalization

The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-alkylated or N-acylated derivatives, respectively .

| Reaction | Reagents | Application |

|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF | Enhanced lipophilicity |

Stability Under Acidic/Basic Conditions

- Acidic Conditions : The thiazole ring resists hydrolysis below pH 3 but may undergo ring opening in concentrated HCl at elevated temperatures.

- Basic Conditions : The methanone bridge remains stable in NaOH (1M), but prolonged exposure leads to quinoxaline ring degradation .

Reductive Reactions

Catalytic hydrogenation (H₂, Pd/C) reduces the quinoxaline ring to a tetrahydroquinoxaline derivative, altering electronic properties and bioactivity .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The quinoxaline component is also associated with the inhibition of specific kinases involved in cancer cell proliferation .

Antimicrobial Properties

The thiazole and quinoxaline components have been linked to antimicrobial activities against various pathogens. Studies have demonstrated that similar compounds possess inhibitory effects on bacterial growth, making them potential candidates for developing new antibiotics .

Neurological Applications

Compounds with piperazine structures are often explored for their neuropharmacological effects. Research suggests that derivatives may exhibit anxiolytic and antidepressant-like activities, potentially through modulation of neurotransmitter systems such as serotonin and dopamine .

Case Studies

Mechanism of Action

The mechanism of action of (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural Analog 1: 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Key Differences: Lacks the piperazine-quinoxaline methanone backbone; instead, it features a triazole-pyrazole-thiazole hybrid scaffold. Contains three 4-fluorophenyl groups, increasing steric bulk compared to the target compound.

- The absence of a piperazine ring may reduce solubility in polar solvents compared to the target compound.

Structural Analog 2: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Key Differences: Replaces the quinoxaline group with a thiophene ring and substitutes the 4-fluorophenyl group with a 4-(trifluoromethyl)phenyl moiety.

- Thiophene’s lower aromaticity compared to quinoxaline may reduce π-π interactions in biological targets.

Structural Analog 3: 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

- Key Differences: Features a 2-fluorobenzoyl group instead of quinoxaline and includes a 4-hydroxyphenyl substituent. Ionized piperazine ring (trifluoroacetate salt) enhances aqueous solubility .

- Research Findings :

Data Table: Structural and Functional Comparisons

Research Implications and Gaps

- Fluorine Positioning : The para-fluorine on the phenyl group in the target compound may optimize metabolic stability compared to ortho-substituted analogs, which face steric challenges .

- Synthetic Feasibility: highlights high-yield synthetic routes for piperazine-containing methanones (~48% yield), suggesting scalability for the target compound .

Biological Activity

The compound (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that integrates multiple pharmacologically relevant moieties, including thiazole, piperazine, and quinoxaline. This unique structure suggests significant potential for various biological activities, which are critical in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 431.6 g/mol. Its intricate architecture is characterized by:

- Thiazole Ring : Known for its diverse biological activities including anticancer and antimicrobial properties.

- Piperazine Moiety : Frequently utilized in drug design due to its ability to interact with various biological targets.

- Quinoxaline Group : Associated with antitumor and antimicrobial activities.

Anticancer Activity

Research indicates that compounds containing thiazole and quinoxaline moieties exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that thiazole-based compounds could achieve IC50 values lower than 1 µg/mL against certain cancer cell lines, showcasing their potency as anticancer agents .

Antimicrobial Activity

The integration of the piperazine ring enhances the compound's potential as an antimicrobial agent. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The proposed mechanism involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Studies suggest that the specific structural features of this compound may enhance its interaction with neurotransmitter receptors, potentially leading to therapeutic effects in mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Thiazole Substitution : Variations in substituents on the thiazole ring significantly impact anticancer activity. Electron-donating groups tend to enhance cytotoxic effects .

- Piperazine Modifications : Alterations in the piperazine structure can influence binding affinity to biological targets, affecting both efficacy and selectivity .

- Quinoxaline Influence : The presence of the quinoxaline moiety is essential for maintaining the compound's overall biological activity, with specific substitutions enhancing its potency against cancer cells .

Case Studies

- Antitumor Efficacy : A recent study evaluated a series of thiazole-containing compounds, revealing that those similar to (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values below 5 µM.

- Neuropharmacological Assessment : In animal models, piperazine derivatives demonstrated anxiolytic effects comparable to established anxiolytics like diazepam, suggesting potential for treating anxiety disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(quinoxalin-2-yl)methanone, and how do reaction conditions influence yield and purity?

- Methodology :

- Stepwise synthesis : Begin with coupling the thiazole and quinoxaline moieties via nucleophilic substitution or Suzuki-Miyaura cross-coupling, followed by piperazine functionalization. Key steps include controlling temperature (e.g., reflux in ethanol at 80°C) and using catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DCM/hexane) to isolate intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) affects reaction rates, while excess reagents (e.g., 1.5 eq. of piperazine) minimize side products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiazole and quinoxaline rings. For example, the fluorophenyl proton signals appear as doublets (δ ~7.2–7.8 ppm) due to coupling with fluorine .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~450–470) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Experimental Design :

- Analog Synthesis : Modify substituents on the thiazole (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) or quinoxaline (e.g., adding methyl groups) to probe electronic and steric effects .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cell-based models (e.g., cancer cell lines). Compare IC₅₀ values to establish SAR trends .

- Example Data :

| Analog | Thiazole Substituent | Quinoxaline Substituent | IC₅₀ (nM) |

|---|---|---|---|

| Parent | 4-Fluorophenyl | Unmodified | 120 ± 15 |

| A | 4-Chlorophenyl | Unmodified | 85 ± 10 |

| B | 4-Fluorophenyl | 3-Methyl | 210 ± 20 |

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Molecular Modeling :

- Docking Studies : Use AutoDock Vina to dock the compound into target proteins (e.g., EGFR kinase). Analyze hydrogen bonding with the quinoxaline nitrogen and hydrophobic interactions with the thiazole .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .

- ADMET Prediction : Tools like SwissADME predict logP (~3.5), solubility (moderate), and blood-brain barrier penetration (low) .

Q. How can contradictory data from biological assays (e.g., varying IC₅₀ across studies) be resolved?

- Troubleshooting Framework :

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., ATP concentration in kinase assays) .

- Metabolic Stability : Test compound stability in microsomal assays (e.g., human liver microsomes) to rule out degradation artifacts .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Approaches :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the piperazine nitrogen to enhance oral bioavailability .

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.